Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Description
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl ester functional group at the 3-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol and CAS number 1260891-66-4 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and liquid crystals, as evidenced by its structural analogs . Its synthesis typically involves esterification or cyclization reactions, with derivatives often characterized by NMR and IR spectroscopy .
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHNHBYZCKVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855623 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260891-66-4 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Intermediate Cyclization
Early methods for synthesizing methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate relied on multi-step sequences involving cyclization and hydrogenation. As detailed in patent WO2003027111 (cited in), the process begins with 3-methyl-1-phenyl-1H-pyrazol-5-amine and proceeds through three stages:
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Alkylation : Treatment with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at reflux yields a pyrazolo-pyridine precursor (70% yield).
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Hydrolysis : Lithium chloride (LiCl) in aqueous DMSO converts esters to carboxylic acids (92% yield).
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Hydrogenation : Palladium on carbon (Pd/C) catalyzes hydrogenation to finalize the core structure (94% yield).
While effective, this method suffers from cumulative yield losses (≈60% overall) and lengthy purification steps.
Improved Single-Step Cyclization Method
Patent CN102911174A: Streamlined Synthesis
A breakthrough method from Chinese patent CN102911174A () simplifies the synthesis into a single cyclization step using intermediate V (Scheme 1):
Reaction Conditions :
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Reactants : Intermediate V + sodium nitrite (NaNO₂)
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Acid : Dilute H₂SO₄ or HCl
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Temperature : -5°C to 0°C
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Yield : >90%
Advantages Over Prior Art :
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | WO2003027111 | CN102911174A |
|---|---|---|
| Steps | 3 | 1 |
| Overall Yield | 60% | 90% |
| Key Reagent | Pd/C | NaNO₂ |
| Purification Complexity | High | Low |
Synthesis of 6-Bromo Derivatives
Bromination of this compound
The same patent details bromination at position 6 using N-bromosuccinimide (NBS) under radical initiation:
Procedure :
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Dissolve methyl ester in carbon tetrachloride (CCl₄).
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Add NBS and azobisisobutyronitrile (AIBN).
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Reflux at 80°C for 6 hours.
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Isolate via filtration (85% yield).
Applications :
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6-Bromo derivatives serve as precursors for Suzuki-Miyaura cross-coupling reactions.
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Critical for developing kinase inhibitors with modified selectivity profiles.
Analytical Characterization
Structural Confirmation
Synthesized compounds are validated using:
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Differences and Implications
(a) Substituent Effects
- Ethyl vs. Methyl Ester : Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-14-8) exhibits greater lipophilicity due to its longer alkyl chain, enhancing membrane permeability in drug candidates . This compound is commercially available in high purity (99.999%) for research applications .
- Carboxylic Acid Derivatives : Replacement of the methyl ester with a carboxylic acid group (e.g., 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid) increases polarity, improving aqueous solubility for biological assays .
(b) Positional Isomerism
- Pyrazolo[4,3-c]pyridine vs. [4,3-b]pyridine : Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1363382-84-6) differs in the fusion position of the pyrazole ring, leading to distinct electronic environments. This isomer is marketed as a protein degrader building block, highlighting its specialized role in targeted drug design .
Biological Activity
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (MPC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MPC is characterized by the following chemical structure:
- Chemical Formula : C₈H₇N₃O₂
- Molecular Weight : 165.16 g/mol
The compound features a pyrazolo[4,3-b]pyridine core, which is known for its ability to interact with various biological targets due to its unique electronic properties.
1. Enzyme Inhibition
MPC has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. The binding of MPC to the kinase domain prevents TRK activation, thus inhibiting downstream signaling pathways associated with cancer progression and neurological disorders .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of MPC derivatives. For instance, a specific derivative exhibited an IC₅₀ value of 0.2 nM against TBK1 (TANK-binding kinase 1), demonstrating significant selectivity and efficacy in inhibiting cancer cell proliferation in various cell lines, including A172, U87MG, and A375 .
3. Antimicrobial Activity
MPC and its derivatives have shown promising activity against various bacterial strains. In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antimicrobial properties .
The mechanisms through which MPC exerts its biological effects include:
- Inhibition of Kinases : By binding to the active sites of kinases like TRK and TBK1, MPC disrupts critical signaling pathways involved in cell survival and proliferation.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis or function, leading to cell death.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of MPC on glioblastoma cells (U87MG). The results indicated that treatment with MPC derivatives led to a significant reduction in cell viability, with apoptosis being confirmed via flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of MPC derivatives were tested against Mycobacterium tuberculosis. The most effective derivative showed an MIC of 0.5 µg/mL, suggesting potential for development as an antitubercular agent .
Data Tables
Q & A
Q. What are the common synthetic routes for Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of pyridine precursors with hydrazine derivatives. For example, refluxing 5-azido-pyrazole-carbaldehydes with hydrazine hydrate in ethanol/acetic acid yields fused pyrazolo-pyridine systems . Optimization includes adjusting reaction time, temperature, and catalyst use. For instance, iodine catalysis at room temperature can reduce side products . The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts . Purity (>95%) is confirmed by GC or HPLC .
Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?
1H NMR (400 MHz, DMSO-d6) is critical for structural confirmation. Key signals include aromatic protons (δ 8.69 ppm for pyridinyl H, δ 7.63 ppm for pyrazolo H) and the methyl ester group (δ 3.84–3.21 ppm) . Splitting patterns (e.g., doublets with J = 8.4 Hz) validate substitution positions. ESIMS (m/z 311.1 [M+1]) and LCMS (>94% purity) further corroborate molecular weight and purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (>1.0 Å) enable precise determination of bond angles and torsional strain in the fused pyrazolo-pyridine ring. For example, SHELXTL can model disorder in the methyl ester group and validate hydrogen bonding networks . Twinned data or high-symmetry space groups (e.g., P21/c) require robust refinement protocols to avoid overfitting .
Q. What strategies optimize substituent introduction at the pyridine or pyrazole rings for enhanced biological activity?
Electrophilic substitution at the pyridine C-7 position (e.g., bromination) improves pharmacological properties, as seen in 7-bromo derivatives (CAS 1256806-33-3) . Mannich reactions or Suzuki couplings enable aryl/heteroaryl group incorporation, enhancing binding affinity. For instance, trifluoromethyl groups at C-6 increase metabolic stability . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like corticotropin-releasing factor receptors .
Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?
DFT calculations (B3LYP/6-31G*) model electron distribution, revealing nucleophilic sites (e.g., pyrazole N-2). ADMET predictors (e.g., SwissADME) estimate logP (~1.9) and bioavailability (>80%), aligning with its moderate hydrophobicity . Molecular dynamics simulations (AMBER) assess membrane permeability, critical for CNS-targeting derivatives .
Q. What analytical techniques resolve contradictions in reported synthetic yields or spectral data?
Contradictions in yields (e.g., 28% vs. 94% in amide formation ) arise from solvent polarity or stoichiometry. Comparative TLC (silica gel, ethyl acetate/hexane) and HPLC-DAD/MS track intermediate stability. Conflicting NMR signals (e.g., ester methyl vs. aromatic protons) are resolved via 2D-COSY and HSQC .
Methodological Considerations
Q. How is high-throughput crystallography applied to study polymorphs of this compound?
SHELXC/D/E pipelines enable rapid phase determination for polymorph screening. For example, synchrotron radiation (λ = 0.7–1.0 Å) resolves subtle lattice differences. Twinning detection (e.g., Rint > 0.1) guides data rejection or reprocessing .
Q. What role does isotopic labeling play in metabolic studies of derivatives?
13C-labeled methyl esters (e.g., 13CH3O-) track metabolic pathways via LC-MS/MS. For instance, hydrolysis to the carboxylic acid is quantified in hepatocyte assays . 19F-labeled analogs (e.g., 6-trifluoromethyl) enable in vivo PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
